2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactants and products, the mechanism of the reaction, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been used in the preparation of isotopically enriched derivatives for various scientific studies. This includes the synthesis of hydrochlorides of partially enriched N-methyl-2-(4-nitrophen[18O]oxy)ethanamine and its derivatives using base-catalyzed rearrangement. These derivatives have potential applications in tracer studies and molecular structure research (Yilmaz & Shine, 1988).
Chemical Reactions and Mechanisms
- The chemical has been involved in reactions with 2-aminoethanols and base-catalysed Smiles rearrangement, leading to the synthesis of 2-(p-nitrophenoxy)ethylamines. Such reactions are foundational in organic synthesis and can contribute to the development of new compounds with varied applications (Knipe, Sridhar, & Lound-Keast, 1977).
Material Science and Polymer Research
- In the field of material science and polymer research, derivatives of 2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine have been used to investigate new base-labile protecting groups for carboxyl functionalities. This research contributes to the development of novel synthetic strategies in polymer chemistry and material science (Robles, Pedroso, & Grandas, 1993).
Pharmacology and Biochemistry
- The compound and its derivatives have been studied in the context of neurochemical pharmacology, particularly as agonists at 5-HT2A receptors. Such research is crucial for understanding the biochemical pathways involved in neurological functions and disorders, and can lead to the development of new therapeutic agents (Eshleman et al., 2018).
Advanced Synthesis Techniques
- Advanced synthesis techniques involving the compound include the use of macrocyclic polyether 18-crown-6 in the synthesis of N-alkyl- or N-aryl-2-(p-nitrophenoxy)ethylamines. This showcases the compound's role in facilitating complex chemical transformations, which are pivotal in synthetic chemistry and the development of new molecules (Knipe, Sridhar, & Loughran, 1976).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves predicting the future applications of the compound based on its properties and current research trends.
I hope this information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-18(21)14-3-1-13(2-4-14)9-10-17-11-12-24-16-7-5-15(6-8-16)19(22)23/h1-8,17H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUWQXUKSBKSDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCCOC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453621 | |
Record name | 2-(4-Nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine | |
CAS RN |
226992-13-8 | |
Record name | 2-(4-Nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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